molecular formula C22H20ClF7N4O4 B11086661 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate

Cat. No.: B11086661
M. Wt: 572.9 g/mol
InChI Key: DPFLHKMBFXGVFP-UHFFFAOYSA-N
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Description

  • The compound’s full name is quite a mouthful, so let’s break it down. It consists of three main parts:

      1. The piperazine core: This is the central part of the molecule, containing the piperazine ring (a six-membered heterocycle with two nitrogen atoms).

      2. The ethyl linker: The ethyl group connects the piperazine core to the rest of the molecule.

      3. The phenylcarbamate moiety: This part includes the carbamate functional group attached to a phenyl ring.

  • Overall, this compound is designed for specific biological interactions, which we’ll explore further.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would depend on the specific reaction. For example

      Major Products: These would vary based on the specific reaction and conditions.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could be explored for novel synthetic methodologies or as a building block for other molecules.

      Biology: Investigating its interactions with biological targets (enzymes, receptors) could lead to drug discovery.

      Industry: Perhaps as a starting material for fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on this compound’s mechanism of action. it likely interacts with cellular components, affecting biological processes.
  • Comparison with Similar Compounds

    Remember that this compound’s complexity makes it intriguing for scientific exploration

    Properties

    Molecular Formula

    C22H20ClF7N4O4

    Molecular Weight

    572.9 g/mol

    IUPAC Name

    2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate

    InChI

    InChI=1S/C22H20ClF7N4O4/c23-16-11-14(21(26,27)28)12-31-17(16)34-6-4-33(5-7-34)8-9-37-20(36)32-18(35)13-2-1-3-15(10-13)38-22(29,30)19(24)25/h1-3,10-12,19H,4-9H2,(H,32,35,36)

    InChI Key

    DPFLHKMBFXGVFP-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CCOC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl

    Origin of Product

    United States

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